molecular formula C9H10BrNO2 B2395898 3-[(5-Bromopyridin-2-yl)methyl]oxetan-3-ol CAS No. 2110932-78-8

3-[(5-Bromopyridin-2-yl)methyl]oxetan-3-ol

Cat. No. B2395898
CAS RN: 2110932-78-8
M. Wt: 244.088
InChI Key: IJZFBSAWVFGHSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-[(5-Bromopyridin-2-yl)methyl]oxetan-3-ol” is a chemical compound with the CAS Number: 2110932-78-8 . It has a molecular weight of 244.09 and its IUPAC name is 3-((5-bromopyridin-2-yl)methyl)oxetan-3-ol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10BrNO2/c10-7-1-2-8(11-4-7)3-9(12)5-13-6-9/h1-2,4,12H,3,5-6H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a powder and it’s stored at a temperature of 4°C .

Mechanism of Action

The mechanism of action of 3-[(5-Bromopyridin-2-yl)methyl]oxetan-3-ol is not well understood. However, it is believed that this compound may act as a nucleophile in various reactions due to the presence of the oxetane ring.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it is believed that this compound may have potential pharmacological activity due to its structural similarity to other biologically active molecules.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[(5-Bromopyridin-2-yl)methyl]oxetan-3-ol in lab experiments is its unique structural features, which may lead to the synthesis of novel compounds with potential applications in various fields. However, one limitation of using this compound is its limited availability, which may hinder its widespread use in research.

Future Directions

There are several future directions for research on 3-[(5-Bromopyridin-2-yl)methyl]oxetan-3-ol. One direction is to explore its potential applications in medicinal chemistry by synthesizing and testing its derivatives for pharmacological activity. Another direction is to investigate its potential applications in material science by synthesizing and characterizing its polymers. Additionally, further research is needed to understand the mechanism of action and biochemical and physiological effects of this compound.

Synthesis Methods

The synthesis of 3-[(5-Bromopyridin-2-yl)methyl]oxetan-3-ol involves several steps. The first step involves the reaction of 2-pyridinecarboxaldehyde with 5-bromo-1-pentene in the presence of a catalyst to form 5-(pyridin-2-ylmethyl)-1-pentene. The second step involves the reaction of 5-(pyridin-2-ylmethyl)-1-pentene with ethylene oxide in the presence of a base to form this compound.

Scientific Research Applications

3-[(5-Bromopyridin-2-yl)methyl]oxetan-3-ol has potential applications in various fields, including organic synthesis, medicinal chemistry, and material science. This compound can be used as a building block for the synthesis of various organic compounds, including drugs and biologically active molecules. In medicinal chemistry, this compound can be used as a starting material for the synthesis of potential drug candidates. In material science, this compound can be used as a monomer for the synthesis of polymers with unique properties.

Safety and Hazards

The compound has been classified under GHS07 and has the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-[(5-bromopyridin-2-yl)methyl]oxetan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c10-7-1-2-8(11-4-7)3-9(12)5-13-6-9/h1-2,4,12H,3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJZFBSAWVFGHSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(CC2=NC=C(C=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.